5-Methyl-2-morpholino[1,6]naphthyridine
Description
Historical Context and Evolution of Naphthyridine Chemistry
The journey of naphthyridine chemistry began in the late 19th and early 20th centuries, with the synthesis of the first naphthyridine derivative. The parent nih.govnih.govnaphthyridine isomer was first synthesized in 1958. mdpi.com These bicyclic heterocyclic compounds, composed of two fused pyridine (B92270) rings, were initially subjects of academic curiosity. Early synthetic methods, such as the Skraup reaction, were often harsh and low-yielding. acs.org However, the discovery of the potent antibacterial activity of nalidixic acid, a derivative of the 1,8-naphthyridine (B1210474) isomer, in the 1960s, catalyzed a surge of interest in this class of compounds. This pivotal moment transformed naphthyridines from mere chemical curiosities into a focal point for drug discovery and development. Over the decades, synthetic methodologies have evolved significantly, with the development of more efficient and versatile strategies for the construction and functionalization of the various naphthyridine isomers, including the nih.govnih.govnaphthyridine core.
Overview of Structural Modulations within thenih.govnih.govNaphthyridine Core
The versatility of the nih.govnih.govnaphthyridine scaffold lies in the numerous possibilities for structural modification at various positions of its bicyclic ring system. Functionalization of the core can be achieved through a variety of organic reactions, allowing for the introduction of a wide range of substituents. These modifications are strategically employed to modulate the physicochemical properties and biological activity of the resulting derivatives. Common structural modulations include:
Substitution at Carbon Positions: Introduction of alkyl, aryl, and heteroaryl groups, as well as functional groups like halogens, amines, and amides, at the carbon atoms of the pyridine rings.
Substitution at Nitrogen Positions: Alkylation or arylation of the ring nitrogen atoms.
Annulation: Fusion of additional rings to the nih.govnih.govnaphthyridine core to create more complex polycyclic systems.
These structural changes can profoundly impact the molecule's potency, selectivity, and pharmacokinetic profile.
Academic Research Landscape ofnih.govnih.govNaphthyridine Compounds, with emphasis on C2-Morpholino and C5-Methyl Substituents
Academic and industrial research on nih.govnih.govnaphthyridine derivatives has been prolific, driven by their potential as therapeutic agents. A vast body of literature documents the synthesis and biological evaluation of numerous nih.govnih.govnaphthyridine analogs.
C2-Morpholino Substituents: The introduction of a morpholino group, a saturated heterocycle containing both an ether and a secondary amine functionality, at the C2-position of the nih.govnih.govnaphthyridine core has been explored in the context of drug discovery. The morpholino moiety can enhance aqueous solubility and act as a hydrogen bond acceptor, which can be beneficial for drug-receptor interactions. Research has shown that morpholine-substituted naphthyridines can exhibit a range of biological activities. nih.govacs.org
C5-Methyl Substituents: The incorporation of a methyl group at the C5-position of the nih.govnih.govnaphthyridine scaffold is another common structural modification. A methyl group can influence the molecule's lipophilicity and steric profile, potentially leading to improved binding affinity and metabolic stability. While specific studies on 5-methyl- nih.govnih.govnaphthyridines are part of the broader research into alkyl-substituted naphthyridines, detailed investigations into the precise impact of a C5-methyl group are often embedded within larger structure-activity relationship (SAR) studies.
5-Methyl-2-morpholino nih.govnih.govnaphthyridine: Despite the extensive research on nih.govnih.govnaphthyridine derivatives, a comprehensive review of the scientific literature reveals a notable absence of specific studies focused on the compound 5-Methyl-2-morpholino nih.govnih.govnaphthyridine . No dedicated synthesis, characterization, or biological evaluation of this particular molecule appears to be publicly available in peer-reviewed journals. This suggests that 5-Methyl-2-morpholino nih.govnih.govnaphthyridine may be a novel compound or a molecule that has been synthesized but not yet extensively studied or reported in the academic domain. The potential properties of this compound would be inferred from the combined structural contributions of the nih.govnih.govnaphthyridine core, the C2-morpholino group, and the C5-methyl substituent.
Detailed Research Findings
While direct research on 5-Methyl-2-morpholino nih.govnih.govnaphthyridine is not available, the following table summarizes the known biological activities associated with the broader class of nih.govnih.govnaphthyridine derivatives, providing a context for the potential therapeutic applications of this scaffold.
| Biological Activity | Description |
| Anticancer | nih.govnih.govNaphthyridine derivatives have been investigated as inhibitors of various kinases and other targets implicated in cancer progression. nih.gov |
| Antiviral | Certain derivatives have shown activity against a range of viruses. |
| Antibacterial | Following the success of nalidixic acid, naphthyridines continue to be explored for their antibacterial properties. nih.gov |
| Anti-inflammatory | Some nih.govnih.govnaphthyridine compounds have demonstrated the ability to modulate inflammatory pathways. mdpi.com |
| Neurological Disorders | The scaffold has been utilized in the development of agents targeting central nervous system disorders. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-methyl-1,6-naphthyridin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-11-2-3-13(15-12(11)4-5-14-10)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJHFAISINHPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methyl 2 Morpholino 1 2 Naphthyridine and Analogues
Retrosynthetic Analysis of the 5-Methyl-2-morpholinoresearchgate.netacs.orgnaphthyridine Framework
A retrosynthetic analysis of the target molecule, 5-Methyl-2-morpholino researchgate.netacs.orgnaphthyridine, suggests several logical disconnections to trace back to readily available starting materials. The most apparent disconnection is the C-N bond between the naphthyridine core and the morpholine (B109124) moiety. This bond can be formed in a forward sense via a nucleophilic aromatic substitution (SNAr) reaction, where morpholine displaces a suitable leaving group (e.g., a halogen or a triflate) at the C2 position of a 5-methyl- researchgate.netacs.orgnaphthyridine precursor.
Further disconnection of the researchgate.netacs.orgnaphthyridine core itself leads to simpler, monocyclic pyridine (B92270) precursors. A common strategy involves a cyclization reaction to form the second pyridine ring. This can be envisioned through a Friedländer-type condensation, which would disconnect the framework into a 4-amino-3-substituted pyridine and a three-carbon carbonyl component. Alternatively, strategies based on building the second ring onto a pre-functionalized pyridine can be employed, breaking the molecule down into precursors like substituted 4-aminopyridines or 4-chloronicotinic esters. acs.orgmdpi.com This approach allows for the strategic introduction of substituents prior to the formation of the bicyclic system.
Classical and Established Protocols forresearchgate.netacs.orgNaphthyridine Ring Construction
The construction of the researchgate.netacs.orgnaphthyridine ring system has been accomplished through various classical and well-established synthetic protocols, primarily relying on the cyclization of functionalized pyridine precursors.
One of the earliest and most fundamental methods for synthesizing naphthyridines is the Skraup reaction. researchgate.netacs.org This involves heating an aminopyridine with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. acs.org A modified Skraup synthesis has been successfully applied to prepare the parent researchgate.netacs.orgnaphthyridine from 4-aminopyridine (B3432731). researchgate.net
The Friedländer annulation is another powerful strategy, typically involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. nih.gov This approach has been adapted for the synthesis of benzo[b] researchgate.netacs.orgnaphthyridines, which are structurally related analogues. nih.gov
Modern variations often employ pre-functionalized pyridines to achieve greater control and diversity. For instance, the condensation of 4-aminonicotinonitrile (B111998) with diethyl malonate can yield a substituted researchgate.netacs.orgnaphthyridin-2(1H)-one. mdpi.comnih.gov Similarly, starting from ethyl 4,6-dichloro-3-pyridinecarboxylate, a reaction with an amine followed by condensation with a suitable partner can construct the bicyclic core. mdpi.com These methods highlight the versatility of using substituted pyridines as foundational building blocks for the researchgate.netacs.orgnaphthyridine skeleton. mdpi.comnih.gov
| Method | Pyridine Precursor | Reactant(s) | Key Features | Reference(s) |
|---|---|---|---|---|
| Skraup Reaction | 4-Aminopyridine | Glycerol, Oxidizing Agent, Acid | Classical, one-step synthesis of the parent ring. | researchgate.netacs.org |
| Friedländer Annulation | ortho-Amino-pyridine aldehyde/ketone | Active Methylene Compound | Forms the second pyridine ring through condensation. | nih.gov |
| Condensation | 4-Aminonicotinonitrile | Diethyl Malonate | Builds a substituted 1,6-naphthyridin-2(1H)-one ring. | mdpi.comnih.gov |
| Condensation | Ethyl 4,6-dichloro-3-pyridinecarboxylate | Amine, Active Methylene Compound | Multi-step sequence allowing for N1-substitution. | mdpi.com |
Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules like researchgate.netacs.orgnaphthyridines in a single step, enhancing atom economy and operational simplicity. bohrium.comrsc.org Several MCR strategies have been developed for this scaffold. For example, functionalized researchgate.netacs.orgnaphthyridines have been synthesized through a three-component reaction of benzaldehydes, malononitrile (B47326), and 4-aminocumarin. bohrium.comresearchgate.net This approach generates novel fused heterocyclic systems in high yields. bohrium.comresearchgate.net
Another effective MCR involves the reaction of ketones, malononitrile, and pyrrolidine. researchgate.net This domino reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization to construct the substituted researchgate.netacs.orgnaphthyridine core. researchgate.net Similarly, pyrano and furano naphthyridine derivatives have been synthesized via an ABB' type multicomponent coupling reaction involving 4-aminopyridine and cyclic enol ethers, catalyzed by camphor (B46023) sulfonic acid. ekb.egresearchgate.net These strategies exemplify the power of MCRs to rapidly generate molecular diversity around the researchgate.netacs.orgnaphthyridine framework from simple and readily available starting materials. ekb.egresearchgate.net
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Key Outcome | Reference(s) |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Malononitrile | 4-Aminocumarin | SiO2/Fe3O4@MWCNTs / Water | Synthesis of fused researchgate.netacs.orgnaphthyridines. | bohrium.comresearchgate.net |
| Ketones | Malononitrile | Pyrrolidine | Pyrrolidine acts as reactant and catalyst. | Construction of functionalized 1,4-dihydro- researchgate.netacs.orgnaphthyridines. | researchgate.net |
| 4-Aminopyridine | Cyclic Enol Ethers | - | Camphor Sulfonic Acid (CSA) | Diastereoselective synthesis of pyrano and furano naphthyridines. | ekb.egresearchgate.net |
| Salicylaldehyde Derivatives | Malononitrile Dimer | Active Methylene Compounds | PEG-400 (catalyst-free) | Formation of novel chromeno researchgate.netacs.orgnaphthyridine derivatives. | rsc.org |
Advanced Synthetic Routes for Functionalizedresearchgate.netacs.orgNaphthyridines
Beyond classical methods, advanced synthetic routes have been developed to introduce functionality with high levels of control, including regioselective and stereoselective approaches.
A significant advancement in the synthesis of highly substituted researchgate.netacs.orgnaphthyridines involves the use of heteroaryl ditriflate intermediates. researchgate.netacs.orgnih.gov This method begins with a tandem nitrile hydration/cyclization procedure to access researchgate.netacs.orgnaphthyridine-5,7-diones under mild conditions. acs.orgnih.gov These dione (B5365651) intermediates are then subjected to ditriflation to provide bench-stable but highly reactive researchgate.netacs.orgnaphthyridine-5,7-ditriflates. acs.org These ditriflates serve as versatile electrophilic platforms for one-pot difunctionalization reactions, allowing for the rapid and regioselective introduction of two different nucleophiles to generate diverse, drug-like products. acs.orgnih.gov This strategy bypasses issues of functional group compatibility often encountered with traditional heterocyclic amide activation methods. acs.org
Another powerful technique for achieving regioselectivity is direct ring metalation. For instance, readily available 4-bromobenzo[c] acs.orgekb.egnaphthyridine, an isomer of the researchgate.netacs.org system, undergoes highly regioselective metalation at the C-5 position. nih.gov Quenching this metalated intermediate with various electrophiles provides a direct route to a wide range of 5-substituted products, which are valuable building blocks for more complex molecules. nih.gov This principle of directed metalation can be a key strategy for the regioselective functionalization of the researchgate.netacs.orgnaphthyridine core as well.
The synthesis of chiral naphthyridine derivatives is a growing area of interest, yet enantioselective methods for the researchgate.netacs.orgnaphthyridine ring system remain underdeveloped. acs.orgnih.gov A notable advancement has been the development of an asymmetric synthesis for a 5,6,7,8-tetrahydro- researchgate.netacs.orgnaphthyridine scaffold, a core component of the potent RORγt inverse agonist TAK-828F. acs.orgnih.gov In this route, the key chiral center is established via an enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate catalyzed by a ruthenium complex. acs.orgnih.gov This represents a landmark example of creating a stereogenic center within this specific naphthyridine isomer framework. nih.gov
While direct asymmetric synthesis of the aromatic researchgate.netacs.orgnaphthyridine core is not common, related strategies in other naphthyridine families highlight the potential of catalytic methods. For example, the asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines has been achieved using chiral cationic ruthenium diamine complexes, yielding 1,2,3,4-tetrahydro-1,5-naphthyridines with excellent enantioselectivity (up to 99% ee). nih.gov Such catalytic approaches, focused on the reduction of one of the pyridine rings, are the primary means of accessing chiral, non-planar naphthyridine derivatives and hold promise for future applications in the synthesis of chiral researchgate.netacs.orgnaphthyridine analogues. nih.gov
Cascade and One-Pot Synthetic Transformations
Cascade and one-pot reactions offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like wikipedia.orglibretexts.orgnaphthyridines by combining multiple reaction steps into a single synthetic operation. This strategy minimizes the need for purification of intermediates, thereby saving time and resources.
A notable example is the one-pot synthesis of 1,2,3,4-tetrahydrobenzo[b] wikipedia.orglibretexts.orgnaphthyridines. This process begins with the reductive amination of 2-chloro-3-formylquinolines with various amines in the presence of sodium borohydride (B1222165) to yield the corresponding secondary amines. These intermediates then undergo a sequential one-pot reaction involving N-allylation and an intramolecular Heck-type 6-exo-trig cyclization to afford the desired tetrahydrobenzo[b] wikipedia.orglibretexts.orgnaphthyridine derivatives in good to high yields. researchgate.net
Another versatile one-pot approach involves the reaction of benzylidene-cyanothioacetamide with cyclic ketones. This method allows for the straightforward synthesis of wikipedia.orglibretexts.orgnaphthyridine-2(1H)-thione and its pyrano and thiopyrano analogues. mdpi.com
Furthermore, a cascade reaction involving a malononitrile dimer and an aldehyde has been reported for the synthesis of highly substituted tetrahydro- wikipedia.orglibretexts.orgnaphthyridine derivatives. researchgate.net This reaction proceeds in organic solvents and provides moderate yields of the desired products. researchgate.net The use of green solvents like water and an ionic liquid catalyst has been explored to enhance the environmental friendliness and yield of this transformation. researchgate.net
| Reaction Type | Starting Materials | Key Transformations | Product | Reference |
| Reductive Amination/Heck Cyclization | 2-Chloro-3-formylquinolines, Amines, Allyl bromide | Reductive amination, N-allylation, Intramolecular Heck cyclization | 1,2,3,4-Tetrahydrobenzo[b] wikipedia.orglibretexts.orgnaphthyridines | researchgate.net |
| One-pot Thionation/Cyclization | Benzylidene-cyanothioacetamide, Cyclic ketones | Condensation, Cyclization | wikipedia.orglibretexts.orgNaphthyridine-2(1H)-thiones | mdpi.com |
| Cascade Reaction | Malononitrile dimer, Aldehydes | Michael addition, Cyclization, Tautomerization | 5,7-Diamino-tetrahydro- wikipedia.orglibretexts.orgnaphthyridine derivatives | researchgate.net |
Transition Metal-Catalyzed Coupling Reactions inwikipedia.orglibretexts.orgNaphthyridine Synthesis (e.g., Buchwald Amination)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, and they play a crucial role in the functionalization of heterocyclic cores like wikipedia.orglibretexts.orgnaphthyridine. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides, is a particularly relevant example. wikipedia.org
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl product. wikipedia.orglibretexts.org This reaction is highly versatile due to the development of various phosphine (B1218219) ligands that can be tailored to specific substrates and reaction conditions. wikipedia.org
Beyond palladium catalysis, cobalt-catalyzed cross-coupling reactions have also been shown to be effective for the functionalization of halogenated naphthyridines. For instance, CoCl₂ can catalyze the coupling of chloronaphthyridines with alkyl- and aryl-Grignard reagents. nih.gov
| Catalyst System | Reactants | Product Type | Key Features | Reference |
| Palladium/Phosphine Ligand | Aryl Halide, Amine | N-Aryl Amine | High functional group tolerance, versatile ligands | wikipedia.org |
| Cobalt(II) Chloride | Halonaphthyridine, Grignard Reagent | Alkyl/Aryl-Naphthyridine | Effective for C-C bond formation | nih.gov |
Electrocyclization Reactions forwikipedia.orglibretexts.orgNaphthyridine Core Formation
Electrocyclization reactions, a type of pericyclic reaction, can be employed for the construction of cyclic systems. While direct 6π-electrocyclization of a linear precursor to form the wikipedia.orglibretexts.orgnaphthyridine core is not a commonly reported strategy, related cycloaddition reactions that lead to the formation of the heterocyclic ring system are relevant.
One such approach is the intramolecular aza-Diels-Alder reaction. This reaction involves the [4+2] cycloaddition of a diene and a dienophile where a nitrogen atom is part of one of the components. researchgate.net This strategy has been successfully applied to the synthesis of benzo[h]-1,6-naphthyridine systems. The reaction involves the intramolecular cycloaddition of an aryl oxazole (B20620) with a substituted acrylamide (B121943) to form the pyridine ring of the naphthyridine core. nih.gov This transformation is followed by an oxidative aromatization to yield the final product. nih.gov
Another relevant strategy is the acid-mediated intramolecular Friedel-Crafts reaction. This approach has been used for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines. The reaction involves the intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles, where the cyano group acts as a one-carbon synthon. nih.gov This transformation proceeds in good to excellent yields and can be performed on a gram scale. nih.gov
| Reaction Type | Key Precursor | Product | Mechanism | Reference |
| Intramolecular aza-Diels-Alder | Aryl oxazole with acrylamide side chain | Benzo[h]-1,6-naphthyridine | [4+2] Cycloaddition followed by aromatization | nih.gov |
| Intramolecular Friedel-Crafts | 4-(Arylamino)nicotinonitrile | Fused 1,6-naphthyridin-4-amine | Electrophilic aromatic substitution/cyclization | nih.gov |
Introduction and Functionalization of the Morpholino Moiety onto thewikipedia.orglibretexts.orgNaphthyridine Scaffold
The introduction of a morpholino group at the 2-position of the wikipedia.orglibretexts.orgnaphthyridine scaffold is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the electron-deficient nature of the pyridine ring in the naphthyridine system, which activates the C2 position towards nucleophilic attack, especially when a good leaving group, such as a halogen, is present. libretexts.org
The key precursor for this transformation is a 2-halo- wikipedia.orglibretexts.orgnaphthyridine, such as 2-chloro- wikipedia.orglibretexts.orgnaphthyridine. nih.gov The reaction proceeds by the attack of the nitrogen atom of morpholine on the C2 carbon of the naphthyridine ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the halide ion restores the aromaticity of the ring and yields the 2-morpholino- wikipedia.orglibretexts.orgnaphthyridine product. libretexts.org
The reaction is typically carried out by heating the 2-halo- wikipedia.orglibretexts.orgnaphthyridine with an excess of morpholine, which can also act as the base to neutralize the hydrogen halide formed during the reaction. Alternatively, a non-nucleophilic base such as potassium carbonate or triethylamine (B128534) can be added to the reaction mixture. The choice of solvent can vary, with polar aprotic solvents like DMF or DMSO often being used to facilitate the reaction.
| Reactants | Reaction Type | Typical Conditions | Product | Reference |
| 2-Chloro- wikipedia.orglibretexts.orgnaphthyridine, Morpholine | Nucleophilic Aromatic Substitution (SNAr) | Heat, excess morpholine or added base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) | 2-Morpholino- wikipedia.orglibretexts.orgnaphthyridine | libretexts.orgnih.gov |
Synthetic Strategies for Methyl Group Introduction and Manipulation at C5 of thewikipedia.orglibretexts.orgNaphthyridine Ring
The introduction of a methyl group at the C5 position of the wikipedia.orglibretexts.orgnaphthyridine ring can be achieved through several synthetic strategies, depending on the nature of the naphthyridine precursor.
One potential approach is the Friedel-Crafts alkylation. nih.gov This reaction involves the electrophilic substitution of an aromatic proton with an alkyl group, typically using an alkyl halide and a Lewis acid catalyst. nih.gov For this reaction to be effective on a wikipedia.orglibretexts.orgnaphthyridine, the ring system would likely need to be activated by electron-donating groups. An intramolecular variant of the Friedel-Crafts reaction has been successfully used to construct the benzo[b] wikipedia.orglibretexts.orgnaphthyridine scaffold, indicating that the naphthyridine ring can participate in such transformations. nih.gov
A more targeted approach involves the use of organometallic reagents. If a 5-halo- wikipedia.orglibretexts.orgnaphthyridine derivative is available, it could potentially undergo a cross-coupling reaction with an organometallic methylating agent, such as methylmagnesium bromide or trimethylaluminum, in the presence of a suitable transition metal catalyst (e.g., palladium or nickel).
Alternatively, for electron-deficient aromatic systems, methylation can be achieved using dimethylhalonium salts, such as [Me₂Cl][Al(OTeF₅)₄]. nih.gov This reagent can methylate weakly basic aromatic compounds in a Friedel-Crafts type reaction. nih.gov Given the electron-deficient nature of the wikipedia.orglibretexts.orgnaphthyridine ring system, this could be a viable method for the introduction of a methyl group at the C5 position.
| Methodology | Precursor | Reagents | Key Features | Reference |
| Friedel-Crafts Alkylation | Activated wikipedia.orglibretexts.orgnaphthyridine | Methyl halide, Lewis acid (e.g., AlCl₃) | Requires activated substrate | nih.gov |
| Cross-Coupling Reaction | 5-Halo- wikipedia.orglibretexts.orgnaphthyridine | Organometallic methylating agent (e.g., MeMgBr), Transition metal catalyst | Position-specific methylation | nih.gov |
| Methylation with Dimethylhalonium Salts | wikipedia.orglibretexts.orgNaphthyridine | [Me₂Cl][Al(OTeF₅)₄] | Suitable for electron-deficient systems | nih.gov |
Chemical Reactivity and Derivatization Studies of 5 Methyl 2 Morpholino 1 2 Naphthyridine
Electrophilic Aromatic Substitution Reactions of thegoogle.comresearchgate.netNaphthyridine Core
The google.comresearchgate.netnaphthyridine nucleus is inherently resistant to electrophilic aromatic substitution (SEAr) reactions. This low reactivity is a consequence of the strong electron-withdrawing inductive effect of the two nitrogen atoms, which significantly deactivates the aromatic system towards attack by electrophiles. nih.govwikipedia.org The reaction is further impeded as the nitrogen atoms can be readily protonated or complex with Lewis acids under typical SEAr conditions, which adds a positive charge and further deactivates the ring. wikipedia.org
However, the deactivating effect of the ring nitrogens is counteracted by the presence of two electron-donating substituents: the 5-methyl group and the 2-morpholino group. The morpholino group, with its nitrogen atom adjacent to the ring, is a powerful activating group and an ortho, para-director. The methyl group is a less potent, but still activating, ortho, para-director. libretexts.org
The regioselectivity of a potential SEAr reaction would be determined by the interplay of these competing effects:
Activation: The 2-morpholino group strongly activates the C3 position for electrophilic attack. The 5-methyl group activates the C4 and C7 positions.
Deactivation: The N1 and N6 atoms strongly deactivate the adjacent α-positions (C2, C5, C7) and the γ-positions (C4, C8).
Considering these factors, the C3 position is the most likely site for electrophilic attack, being strongly activated by the adjacent morpholino group and only meta to the deactivating N1 atom. The C4 position is activated by the 5-methyl group but deactivated by being in a γ-position relative to N6. The C7 and C8 positions are generally considered the least reactive due to the strong deactivating influence of the adjacent or nearby nitrogen atoms.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-Methyl-2-morpholino google.comresearchgate.netnaphthyridine
| Position | Activating/Deactivating Influences | Predicted Reactivity |
|---|---|---|
| C3 | Strongly activated by 2-morpholino (ortho); meta to N1 | Most Favorable |
| C4 | Activated by 5-methyl (ortho); deactivated by N6 (gamma) | Possible but disfavored |
| C7 | Activated by 5-methyl (para); deactivated by N6 (alpha) | Highly Unfavorable |
Nucleophilic Substitution and Addition Reactions
In contrast to its inertness toward electrophiles, the electron-deficient google.comresearchgate.netnaphthyridine core is primed for nucleophilic substitution and addition reactions. nih.gov Nucleophilic aromatic substitution (SNAr) proceeds readily on naphthyridine rings that possess a suitable leaving group, such as a halogen. nih.govcdnsciencepub.com Indeed, the synthesis of 5-Methyl-2-morpholino google.comresearchgate.netnaphthyridine itself likely proceeds via the SNAr reaction of morpholine (B109124) with a 2-chloro-5-methyl google.comresearchgate.netnaphthyridine precursor.
Once the morpholino group is installed, further SNAr reactions on the ring are unlikely unless another leaving group is present. Direct nucleophilic attack on a C-H bond (SNH) would require highly specialized conditions or oxidizing agents. Nucleophilic addition reactions, such as the Chichibabin amination, are known for pyridine (B92270) and could potentially occur on the google.comresearchgate.netnaphthyridine ring, likely at the C7 or C5 positions, which are alpha to the ring nitrogens. This reaction, however, would require harsh conditions (e.g., sodium amide) and has not been specifically documented for this substituted system.
Oxidation and Reduction Chemistry of the Naphthyridine System
The nitrogen atoms of the naphthyridine core are susceptible to oxidation, typically with peracids, to form N-oxides. researchgate.net Depending on the reaction conditions, either the N1 or N6 atom could be selectively oxidized, or a di-N-oxide could be formed. Such N-oxides are valuable intermediates, as they can activate the ring for both electrophilic and nucleophilic substitution at the alpha and gamma positions.
The methyl group at the C5 position can also be a site for oxidation. Analogous to the oxidation of methyl groups on other heterocyclic systems, it could potentially be converted to a formyl (-CHO) or carboxylic acid (-COOH) group using strong oxidizing agents like potassium permanganate (B83412) or silver oxide. mdpi.com
Reduction of the aromatic system can be achieved through catalytic hydrogenation. Depending on the catalyst (e.g., Pd, Pt, Rh) and reaction conditions (pressure, temperature), this can yield partially reduced tetrahydro- or fully saturated decahydro- google.comresearchgate.netnaphthyridine derivatives.
Functional Group Interconversions on the Methyl and Morpholino Substituents
The substituents on the google.comresearchgate.netnaphthyridine core offer additional sites for chemical modification.
Methyl Group: Beyond the oxidation reactions mentioned previously, the C5-methyl group, being in a position analogous to a benzylic group, could undergo free-radical substitution. For instance, reaction with N-bromosuccinimide (NBS) could lead to the formation of a 5-(bromomethyl) derivative, which is a versatile intermediate for further functionalization.
Morpholino Group: The morpholino substituent is chemically robust and generally not amenable to simple interconversions. The C-N bond connecting it to the naphthyridine ring is strong, and the internal ether linkage is stable. Cleavage or ring-opening of the morpholine moiety would require harsh reductive conditions (e.g., strong acid and a reducing agent) that would likely also affect the naphthyridine core.
Exploitation of the Morpholino Group for Further Derivatization
The morpholino group is a tertiary amine and therefore cannot be derivatized through common reactions like N-alkylation or acylation. Its primary influence on reactivity stems from its powerful electronic effects on the naphthyridine ring. As a strong electron-donating group, it significantly activates the ring, partially offsetting the deactivating effect of the core nitrogen atoms. This activation is key to enabling reactions that would otherwise be impossible on an unsubstituted naphthyridine, most notably electrophilic substitution at the C3 position.
Furthermore, the basic nitrogen atom of the morpholino ring can act as a proton acceptor or a coordination site for metal catalysts, which could potentially influence the regioselectivity of reactions elsewhere on the molecule. However, direct chemical modification of the morpholino ring itself without its complete removal is not a common synthetic strategy.
Studies on Tautomerism and Isomerization Pathways
Tautomerism is a significant consideration for certain substituted naphthyridines, particularly those with amino or hydroxyl groups. For instance, 2-amino-1,8-naphthyridines can exist in amino-imino tautomeric forms, and 1,6-naphthyridin-2(1H)-ones exhibit keto-enol tautomerism with their 2-hydroxy- google.comresearchgate.netnaphthyridine counterparts. rsc.orgnih.gov
However, for 5-Methyl-2-morpholino google.comresearchgate.netnaphthyridine, these common forms of prototropic tautomerism are not possible. The morpholino group is attached via its nitrogen atom, but it is a tertiary amine with no protons on the nitrogen to facilitate amino-imino tautomerization. Similarly, the absence of an oxo group at the C2 position precludes keto-enol tautomerism. Therefore, under standard conditions, the compound exists as a single, stable tautomer. Isomerization pathways, such as the migration of the methyl group, would involve the breaking of strong C-C bonds and are not energetically favorable.
Reactivity in the Presence of Heterogeneous and Homogeneous Catalysts
Catalysis offers powerful methods for functionalizing the google.comresearchgate.netnaphthyridine scaffold. While many catalytic methods are employed in the synthesis of the naphthyridine ring itself, researchgate.netekb.eg several can be applied to the modification of the pre-formed core.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern heterocyclic chemistry. nih.gov If a halogenated derivative of 5-Methyl-2-morpholino google.comresearchgate.netnaphthyridine were prepared (e.g., at the C4 or C8 position), it could undergo Suzuki, Stille, Heck, or Buchwald-Hartwig amination reactions to introduce a wide variety of carbon- or nitrogen-based substituents.
More advanced catalytic methods involve the direct functionalization of C-H bonds. mdpi.combeilstein-journals.org The 5-Methyl-2-morpholino google.comresearchgate.netnaphthyridine scaffold presents several C-H bonds that could be targeted for regioselective activation. A catalyst could be directed by one of the ring nitrogen atoms, potentially enabling arylation or alkylation at positions like C8. Such reactions often employ palladium, rhodium, or ruthenium catalysts and represent a modern, efficient approach to derivatization without the need for pre-functionalized halogenated substrates.
Table 2: Summary of Reactivity for 5-Methyl-2-morpholino google.comresearchgate.netnaphthyridine
| Reaction Type | Reagent/Condition | Reactive Site(s) | Predicted Outcome |
|---|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄ | C3 | Nitration at C3 |
| Nucleophilic Substitution | NaNH₂ | C5, C7 | Potential Chichibabin amination |
| Oxidation | m-CPBA | N1, N6 | N-Oxide formation |
| Oxidation | KMnO₄ | C5-Methyl | Oxidation to carboxylic acid |
| Reduction | H₂ / Pd/C | Naphthyridine Core | Hydrogenation to tetrahydro- derivative |
| Radical Substitution | NBS | C5-Methyl | Bromination of methyl group |
Advanced Spectroscopic and Structural Elucidation of 5 Methyl 2 Morpholino 1 2 Naphthyridine
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structure and Conformation Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the molecular structure of 5-Methyl-2-morpholino nih.govepa.govnaphthyridine in solution.
¹H NMR: This technique would identify all the unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the protons on the naphthyridine core, the methyl group, and the morpholine (B109124) ring. Chemical shifts (δ) would indicate the electronic environment of each proton, while coupling constants (J) would reveal connectivity between neighboring protons. For instance, the protons on the naphthyridine ring would likely appear in the aromatic region (typically δ 7-9 ppm), the methyl protons as a singlet in the upfield region (around δ 2.5 ppm), and the morpholino protons as multiplets corresponding to the axial and equatorial positions on the chair-form ring.
¹³C NMR: This would identify all unique carbon atoms. The spectrum would show signals for the sp²-hybridized carbons of the naphthyridine core and the sp³-hybridized carbons of the methyl and morpholino groups.
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) would confirm ¹H-¹H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and the carbons they are attached to, or separated by two to three bonds, respectively. This would be crucial for unambiguously assigning all signals and confirming the substitution pattern. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to define the preferred conformation of the morpholino ring relative to the naphthyridine plane.
A representative, though hypothetical, data table for the NMR analysis is presented below.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 5-Methyl-2-morpholino nih.govepa.govnaphthyridine
| Position | Hypothetical ¹³C Chemical Shift (δ, ppm) | Hypothetical ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| 2 | 160.5 | - | - | - |
| 3 | 108.2 | 6.85 | d | 8.5 |
| 4 | 138.0 | 8.50 | d | 8.5 |
| 4a | 120.0 | - | - | - |
| 5 | 145.0 | - | - | - |
| 5-CH₃ | 25.0 | 2.60 | s | - |
| 7 | 150.0 | 9.10 | d | 5.0 |
| 8 | 115.0 | 7.20 | d | 5.0 |
| 8a | 155.0 | - | - | - |
| Morpholino C2'/C6' | 66.5 | 3.80 | t | 4.5 |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) would be used to determine the exact molecular weight and elemental composition of the compound.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺). This would confirm the molecular formula, C₁₄H₁₅N₃O.
Tandem Mass Spectrometry (MS/MS): By isolating and fragmenting the molecular ion, MS/MS experiments would reveal characteristic fragmentation patterns. Likely fragmentation pathways would include the loss of the morpholino ring or parts of it, and cleavages within the naphthyridine core, providing further structural confirmation.
Table 2: Hypothetical Mass Spectrometry Data
| Technique | Parameter | Expected Value |
|---|---|---|
| HRMS (ESI-TOF) | Molecular Formula | C₁₄H₁₅N₃O |
| Calculated [M+H]⁺ | 242.1293 | |
| Observed [M+H]⁺ | (Hypothetical value close to calculated) | |
| MS/MS | Precursor Ion (m/z) | 242.13 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy would identify the functional groups present in the molecule by probing their vibrational modes.
IR Spectroscopy: Would show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the naphthyridine rings, and the C-O-C stretching of the morpholine ether group.
Raman Spectroscopy: Would complement the IR data, often providing stronger signals for the symmetric vibrations of the aromatic rings.
Table 3: Hypothetical Vibrational Spectroscopy Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| C=N / C=C (Aromatic) | Stretching | 1620-1500 |
| C-O-C (Ether) | Asymmetric Stretching | 1150-1085 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Should a suitable single crystal of 5-Methyl-2-morpholino nih.govepa.govnaphthyridine be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would determine precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the morpholine ring (likely a chair conformation) and its orientation relative to the planar naphthyridine system. Furthermore, analysis of the crystal packing would identify intermolecular interactions such as hydrogen bonds or π-π stacking that govern the solid-state architecture.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if asymmetric synthesis is pursued)
The target molecule, 5-Methyl-2-morpholino nih.govepa.govnaphthyridine, is achiral and therefore would not exhibit optical activity. Chiroptical spectroscopy techniques, such as circular dichroism (CD) or optical rotatory dispersion (ORD), are only applicable to chiral molecules. If a chiral center were introduced into the molecule, for example by substitution with a chiral group or by resolving atropisomers (if rotational hindrance were significant), these techniques would become essential for determining the enantiomeric purity and absolute configuration of the synthesized product.
Computational Chemistry and Theoretical Investigations of 5 Methyl 2 Morpholino 1 2 Naphthyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 5-Methyl-2-morpholino nih.govnih.govnaphthyridine. These calculations provide a detailed picture of the electron distribution within the molecule, which governs its chemical behavior.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps identify electron-rich regions (potential sites for electrophilic attack) and electron-deficient regions (potential sites for nucleophilic attack), offering a predictive guide to the molecule's interaction with other chemical species. The presence of nitrogen atoms in the naphthyridine core generally deactivates the rings towards electrophilic substitution while activating them for nucleophilic attack.
Table 1: Representative Electronic Properties Calculated for Naphthyridine Scaffolds This table presents typical data ranges obtained from quantum chemical calculations for similar heterocyclic systems and serves as an illustrative example.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.0 to 4.0 Debye | Measures the polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov For 5-Methyl-2-morpholino nih.govnih.govnaphthyridine, MD simulations provide critical information on its conformational flexibility and its non-covalent interactions with its environment, such as solvent molecules or a biological receptor. mdpi.com
In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved to simulate the movement of the atoms over a specific period. Analysis of the resulting trajectory can reveal:
Conformational Preferences: The morpholino group and the methyl group can adopt various orientations relative to the rigid naphthyridine core. MD simulations can identify the most stable conformations and the energy barriers between them.
Solvent Interactions: The simulations can show how water molecules arrange around the compound, identifying key hydrogen bonding sites and hydrophobic regions.
Structural Stability: By calculating metrics like the Root Mean Square Deviation (RMSD), the stability of the molecule's conformation over the simulation time can be assessed.
In Silico Modeling for Predicting Biological Target Interactions (e.g., docking studies)
In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery for predicting how a small molecule (ligand) like 5-Methyl-2-morpholino nih.govnih.govnaphthyridine might bind to the active site of a biological target, typically a protein or enzyme. biotechnologia-journal.orgresearchgate.net Naphthyridine derivatives have been investigated as potential anticancer, antimicrobial, and anti-inflammatory agents. nih.gov
The docking process involves computationally placing the ligand into the binding site of a receptor in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, usually expressed in kcal/mol. A lower (more negative) score generally indicates a more favorable binding interaction.
These studies can predict:
Binding Affinity: A quantitative estimate of how strongly the compound binds to a target.
Binding Mode: The specific orientation of the compound in the active site.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
This information is crucial for prioritizing compounds for experimental testing and for designing new derivatives with improved potency. researchgate.net
Table 2: Illustrative Molecular Docking Results for a Naphthyridine Derivative This table shows a hypothetical example of docking results against a protein kinase, a common target for such compounds.
| Parameter | Illustrative Result | Interpretation |
|---|---|---|
| Target Protein | Protein Kinase XYZ (PDB ID: 1ABC) | Hypothetical biological target. |
| Binding Affinity (Score) | -8.5 kcal/mol | Indicates a potentially strong binding interaction. |
| Hydrogen Bonds | N1 of naphthyridine to Lys76; Oxygen of morpholine (B109124) to Asp184 | Specific stabilizing interactions with key residues. |
| Hydrophobic Interactions | Methyl group with Leu132; Naphthyridine ring with Val23 | Additional interactions contributing to binding. |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the structure and understand the electronic environment of 5-Methyl-2-morpholino nih.govnih.govnaphthyridine.
NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing the calculated spectrum with the experimental one, the structural assignment of the molecule can be validated. Discrepancies between theoretical and experimental values can point to specific solvent effects or conformational averaging that was not fully captured in the calculation.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can also be calculated. These correspond to the peaks in an IR spectrum and are associated with specific bond stretches, bends, and twists. This comparison helps in assigning the experimental IR bands to particular molecular motions.
This synergy between theoretical prediction and experimental measurement is a powerful tool for structural elucidation and characterization.
Theoretical Basis for Structure-Activity Relationship Elucidation
Computational studies form the theoretical foundation for understanding the Structure-Activity Relationships (SAR) of 5-Methyl-2-morpholino nih.govnih.govnaphthyridine. nih.gov SAR explores how modifications to the chemical structure of a compound affect its biological activity. By integrating the findings from quantum mechanics, molecular dynamics, and docking, a comprehensive picture emerges.
For instance, quantum chemical calculations (5.1) can explain how adding an electron-withdrawing group to the naphthyridine ring alters the molecule's electrostatic potential, potentially affecting its ability to form a key hydrogen bond in a receptor's active site. Similarly, molecular docking studies (5.3) can predict whether replacing the morpholino group with a different substituent would lead to a better fit or introduce steric clashes within the binding pocket. nih.gov
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) models can be developed based on a series of related compounds. These models correlate the computed properties (e.g., steric and electrostatic fields) of the molecules with their experimentally determined biological activities. The resulting contour maps can guide the design of new, more potent analogues by indicating regions where modifications are likely to enhance or diminish activity. nih.gov
Mechanistic Research and Biological Interaction Studies Of 1 2 Naphthyridines with Morpholino and Methyl Substituents
Exploration of Molecular Targets and Pathways
Substituted asm.orgnih.govnaphthyridines have been investigated for their interactions with a diverse array of molecular targets, implicating them in multiple cellular pathways. The nature and position of substituents on the naphthyridine core are critical determinants of their biological activity.
Kinase Inhibition
The asm.orgnih.govnaphthyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors. Modifications, including methyl and morpholino groups, have been explored to modulate potency and selectivity against various kinases.
CDK8/19, JAK Kinases, Aurora Kinases, VEGFR-2, EGFR, Protein Kinases:
Research into 1,6-naphthyridinone derivatives has led to the identification of potent inhibitors of AXL kinase, a receptor tyrosine kinase. A structure-activity relationship study of these derivatives resulted in a compound with excellent AXL inhibitory activity (IC50 = 1.1 nM) and significant selectivity over the highly homologous MET kinase. nih.gov This compound demonstrated the ability to inhibit AXL-driven cell proliferation, suppress cell migration and invasion, and induce apoptosis. nih.gov
Furthermore, the broader naphthyridine class has shown activity against a range of kinases. For instance, 2,7-naphthyridinone-based compounds have been identified as MET kinase inhibitors. nih.gov Additionally, studies on 6-substituted-4-anilino asm.orgbenthamscience.com and asm.orgresearchgate.net naphthyridine-3-carbonitriles have demonstrated EGFR kinase inhibitory activity. nih.gov While not specific to the asm.orgnih.govnaphthyridine core, these findings highlight the potential of the broader naphthyridine family as a source of kinase inhibitors.
Topoisomerase Inhibition
Certain derivatives of the asm.orgnih.govnaphthyridine scaffold have been identified as potent topoisomerase I inhibitors, a class of enzymes crucial for DNA replication and transcription. nih.govacs.orgnih.gov Dibenzo[c,h] asm.orgnih.govnaphthyridines, for example, have been designed and evaluated for their ability to inhibit topoisomerase I, with several compounds showing potent antitumor activities in various cancer cell lines. acs.orgnih.gov The substitution pattern on the naphthyridine ring system plays a crucial role in the stabilization of the drug-topoisomerase I-DNA ternary complex. acs.org
Receptor Modulation
The versatility of the naphthyridine scaffold extends to its ability to modulate various receptors, including G-protein coupled receptors (GPCRs) and other cell surface receptors.
CB2, Adenosine Receptors, Adrenoceptors:
Derivatives of 1,8-naphthyridin-2(1H)-one have been developed as selective ligands for the cannabinoid type 2 (CB2) receptor. rsc.org Molecular modeling studies of these compounds have provided insights into their binding mode within the CB2 receptor. rsc.org In the broader class of naphthyridines, 1,5-naphthyridine (B1222797) derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta type I receptor (ALK5). nih.gov
DNA Interaction Mechanisms
Some naphthyridine derivatives exert their biological effects through direct interaction with DNA. Studies on 2-amino-1,8-naphthyridine dimers have shown that altering the linkage positions of the two naphthyridine units can modulate their binding to distinct DNA and RNA motifs. nih.gov These molecules have been shown to recognize and stabilize specific DNA structures, such as those containing mismatched base pairs. nih.gov This interaction is influenced by the stacking of the aromatic rings and hydrogen bonding with the nucleic acid bases. nih.gov
Structure-Activity Relationship (SAR) Studies Focusing on the Morpholino and Methyl Positions
While direct SAR studies on 5-Methyl-2-morpholino asm.orgnih.govnaphthyridine are not available, research on related compounds provides valuable insights. In a series of 8-hydroxy- asm.orgnih.govnaphthyridines, the introduction of a morpholino group at the 5-position was investigated. The resulting compound, 7-(3-Methyl-1H-1,2,4-triazol-5-yl)-5-morpholino-1,6-naphthyridin-8-ol, demonstrated activity in an antileishmanial assay, although it was less potent than some other analogs in the series. nih.gov This suggests that while the morpholino group is tolerated at this position, it may not be optimal for this specific biological target. In the same study, larger amines at the 5-position, such as p-chlorobenzylamine and morpholine (B109124), yielded compounds with pEC50 values above 5, good solubility, and low clearance. nih.gov
Regarding the methyl group, a study on naphthyridine derivatives targeting human cervical cancer, leukemia, and prostate cancer revealed that methyl substitution at the C-6 or C-7 positions was generally more active than at the C-5 position. nih.gov Compounds with two methyl groups at both the C-5 and C-7 positions were substantially less active. nih.gov This indicates that the position of the methyl group is a critical determinant of cytotoxicity.
The following table summarizes the inhibitory concentrations (IC50) of selected naphthyridine derivatives against various cancer cell lines, illustrating the impact of substitution patterns.
| Compound | Substitution Pattern | HeLa IC50 (µM) | HL-60 IC50 (µM) | PC-3 IC50 (µM) |
|---|---|---|---|---|
| Compound 5 | C-6 Methyl | < Colchicine | - | - |
| Compound 10 | C-6 Methyl | < Colchicine | - | - |
| Compound 15 | C-6 Methyl, C-2 Naphthyl | 2.3 | - | - |
| Compound 14 | C-2 Naphthyl | 2.6 | - | - |
| Compound 16 | C-7 Methyl, C-2 Naphthyl | 0.71 | - | - |
Biochemical Assay Development for In Vitro Mechanistic Investigations
A variety of biochemical assays are employed to investigate the mechanisms of action of substituted naphthyridines.
For kinase inhibition studies, radiometric assays are considered the gold standard, directly measuring the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate. reactionbiology.com Fluorescence-based assays, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET), and luminescence-based assays that measure ATP consumption are also widely used for high-throughput screening. reactionbiology.comceltarys.com
To assess topoisomerase inhibition , in vitro assays based on the relaxation of supercoiled DNA for topoisomerase I and the decatenation of double-stranded DNA for topoisomerase II are commonly used. asm.orgnih.gov These assays typically involve gel electrophoresis to separate the different DNA topoisomers. asm.org
Receptor modulation is often studied using radioligand binding assays. merckmillipore.com These competitive binding assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of binding affinity. merckmillipore.com
The following table provides an overview of common biochemical assays used for these investigations.
| Target Class | Assay Type | Principle | Typical Readout |
|---|---|---|---|
| Kinases | Radiometric Assay | Measures incorporation of 32P or 33P from ATP into a substrate. reactionbiology.com | Scintillation counting or autoradiography |
| Kinases | TR-FRET | Measures energy transfer between a donor and acceptor fluorophore on a substrate and an antibody. celtarys.com | Time-resolved fluorescence |
| Topoisomerase I | DNA Relaxation Assay | Measures the conversion of supercoiled DNA to relaxed DNA. asm.orgnih.gov | Agarose gel electrophoresis |
| Topoisomerase II | Decatenation Assay | Measures the release of circular DNA from a catenated network. nih.gov | Agarose gel electrophoresis |
| Receptors | Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand by a test compound. merckmillipore.com | Scintillation counting |
Elucidation of Molecular Binding Modes (e.g., using co-crystal structures)
There are no published co-crystal structures for 5-Methyl-2-morpholino nih.govresearchgate.netnaphthyridine in the Protein Data Bank (PDB) or other structural databases. This lack of data means that its specific binding interactions with any biological target have not been experimentally determined or visualized at an atomic level. The precise way in which the methyl and morpholino substituents might influence binding affinity and selectivity remains uncharacterized.
Cellular Pathway Perturbation Analysis by 5-Methyl-2-morpholinonih.govresearchgate.netnaphthyridine
Similarly, there is no available data from cellular pathway perturbation analyses for 5-Methyl-2-morpholino nih.govresearchgate.netnaphthyridine. Studies employing techniques such as transcriptomics, proteomics, or specific pathway reporter assays to understand how this compound might alter cellular signaling or metabolic pathways have not been reported. Consequently, its mechanism of action at a cellular level is unknown.
Emerging Applications and Future Research Directions for 5 Methyl 2 Morpholino 1 2 Naphthyridine
Utilization as a Privileged Scaffold in Chemical Biology
The ontosight.ainih.govnaphthyridine framework is increasingly recognized as a "privileged scaffold" in chemical biology. This concept refers to molecular structures that are capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the development of novel bioactive agents. nih.gov Naphthyridines, as a class of compounds, have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.govnih.gov
The introduction of substituents at various positions of the naphthyridine ring system allows for the fine-tuning of its biological activity. For instance, the substitution at the C5 position of the ontosight.ainih.govnaphthyridine scaffold has been explored as a strategy to enhance metabolic stability and potency of related compounds. nih.gov The morpholino group, a common substituent in medicinal chemistry, is known to improve aqueous solubility and metabolic stability, properties that are highly desirable for drug candidates. The combination of the ontosight.ainih.govnaphthyridine core with a 5-methyl and a 2-morpholino substitution could therefore lead to compounds with favorable pharmacokinetic profiles and potent biological activities, making 5-Methyl-2-morpholino ontosight.ainih.govnaphthyridine a promising scaffold for the discovery of new therapeutic agents.
Applications in Materials Science and Photophysics (e.g., as ligands in metal complexes, sensors)
The nitrogen atoms within the ontosight.ainih.govnaphthyridine ring system possess lone pairs of electrons, making them excellent candidates for coordination with metal ions. Naphthyridine derivatives have been successfully employed as ligands in the formation of both mononuclear and dinuclear metal complexes. rsc.orgnih.govnih.gov These complexes can exhibit interesting photophysical and catalytic properties. The specific coordination geometry imposed by the ontosight.ainih.govnaphthyridine scaffold can influence the electronic properties of the resulting metal complex, leading to applications in areas such as catalysis and materials science. rsc.orgresearchgate.net
While the photophysical properties of 5-Methyl-2-morpholino ontosight.ainih.govnaphthyridine have not been explicitly detailed, related morpholino-substituted aromatic compounds have been shown to exhibit interesting luminescence behaviors. researchgate.netresearchgate.netnih.gov The morpholino group can act as an electron-donating group, which can influence the intramolecular charge transfer characteristics of the molecule, a key factor in determining its fluorescence properties. mdpi.com Future research could explore the synthesis and characterization of metal complexes of 5-Methyl-2-morpholino ontosight.ainih.govnaphthyridine to evaluate their luminescent properties and potential as components in organic light-emitting diodes (OLEDs) or as photocatalysts.
Development of Advanced Analytical Probes
The potential fluorescent properties of functionalized naphthyridines make them attractive candidates for the development of advanced analytical probes. Naphthyridine-based fluorescent sensors have been developed for the detection of various analytes, including nucleotides. nih.govresearchgate.net The mechanism of sensing often relies on the specific interaction between the naphthyridine core and the analyte, leading to a detectable change in the fluorescence signal, such as quenching or enhancement.
The strategic placement of the morpholino group on the 5-Methyl-2-morpholino ontosight.ainih.govnaphthyridine scaffold could be leveraged for the design of selective chemosensors. The nitrogen and oxygen atoms of the morpholino moiety could provide additional binding sites for specific analytes, enhancing the selectivity of the probe. Future investigations could focus on the synthesis of derivatives of 5-Methyl-2-morpholino ontosight.ainih.govnaphthyridine and the evaluation of their fluorescence response to a range of biologically and environmentally important ions and molecules.
Strategies for Scaffold Diversification and Library Synthesis
The development of a diverse library of compounds based on the 5-Methyl-2-morpholino ontosight.ainih.govnaphthyridine scaffold is crucial for exploring its full potential in drug discovery and other applications. Various synthetic strategies can be employed to achieve this diversification. For instance, the introduction of the morpholino substituent onto a pre-existing ontosight.ainih.govnaphthyridine core can be achieved through nucleophilic aromatic substitution reactions. The synthesis of a related compound, 7-(3-Methyl-1H-1,2,4-triazol-5-yl)-5-morpholino-1,6-naphthyridin-8-ol, has been reported, demonstrating the feasibility of introducing a morpholino group at the 5-position. nih.gov
Further diversification can be achieved by modifying the methyl group at the 5-position or by introducing additional functional groups onto the naphthyridine ring. Modern synthetic methodologies, such as multicomponent reactions and palladium-catalyzed cross-coupling reactions, offer efficient ways to generate a library of analogs. ekb.egmdpi.com A "scaffold-hop" approach, where the core scaffold is systematically altered, has been successfully used to discover novel 2,8-disubstituted-1,6-naphthyridine derivatives as potent and selective kinase inhibitors. nih.govacs.org The application of such strategies to the 5-Methyl-2-morpholino ontosight.ainih.govnaphthyridine scaffold could lead to the discovery of new compounds with optimized properties.
Unexplored Mechanistic Pathways and Target Identification in Biological Systems
While the broad biological activities of naphthyridine derivatives are well-documented, the specific molecular targets and mechanistic pathways for many of these compounds, including 5-Methyl-2-morpholino ontosight.ainih.govnaphthyridine, remain to be fully elucidated. ontosight.airesearchgate.net Naphthyridine-based compounds have been shown to interact with a variety of biological targets, including enzymes like DNA gyrase and kinases, as well as receptors. mdpi.comnih.gov
Identifying the specific cellular targets of 5-Methyl-2-morpholino ontosight.ainih.govnaphthyridine is a critical step towards understanding its mechanism of action and for its further development as a therapeutic agent. frontiersin.orgnih.gov Modern target identification strategies, such as affinity-based probes and chemical proteomics, could be employed to uncover the protein binding partners of this compound. rsc.orgresearchgate.net Unraveling these unexplored mechanistic pathways will not only shed light on the biological function of 5-Methyl-2-morpholino ontosight.ainih.govnaphthyridine but also pave the way for the rational design of more potent and selective analogs.
Q & A
What are the primary synthetic pathways for 5-Methyl-2-morpholino[1,6]naphthyridine, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis of this compound typically involves chlorination of precursor compounds followed by morpholine substitution. For example, 5-Methyl-1,6-naphthyridin-2(1H)-one can be treated with POCl₃ and PCl₅ under reflux to yield 2-chloro-5-methyl-1,6-naphthyridine (77% yield), which is then reacted with morpholine . Alternative solvent-free methods, such as grindstone chemistry (room temperature, 5–7 min), offer greener routes for related 1,6-naphthyridines with yields up to 97% . Key factors affecting yield include reagent stoichiometry, temperature control, and catalyst selection.
Which spectroscopic and computational methods are most effective for structural elucidation and conformational analysis of this compound derivatives?
Basic Research Focus
1H/13C NMR and mass spectrometry are standard for confirming molecular structure and substituent positions . X-ray crystallography is critical for resolving conformational isomers, as seen in ethyl 5-amino-7-benzylseleno-1,6-naphthyridine derivatives, which exhibit symmetric conformers in crystal lattices . Computational tools (DFT, molecular docking) can predict electronic properties and binding modes, aiding in rational design of derivatives .
How can researchers functionalize the 1,6-naphthyridine core to introduce diverse substituents, and what challenges arise in regioselectivity?
Advanced Research Focus
Functionalization often involves cyclocondensation or nucleophilic substitution. For instance, 3-bromo-5-methyl-1,6-naphthyridin-2-amine reacts with potassium O-ethylxanthate to form thiazolo-fused derivatives under controlled heating (165°C, 7 h) . Diacetylation of ethyl 5-amino-7-benzylseleno derivatives (Ac₂O, pyridine, reflux) achieves >90% yield but requires careful monitoring to avoid over-substitution . Regioselectivity challenges arise due to the electron-deficient naphthyridine core; directing groups (e.g., morpholino) or transition-metal catalysis may improve specificity .
What strategies optimize the synthetic yield of this compound while minimizing byproducts?
Advanced Research Focus
Yield optimization hinges on reaction kinetics and purification techniques. For chlorination steps, excess POCl₃ and prolonged reflux reduce residual hydroxyl groups . Solvent-free methods reduce side reactions and simplify purification . Advanced chromatography (HPLC, preparative TLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate high-purity products. Contrasting traditional yields (77%) with solvent-free approaches (90–97%) highlights the trade-off between speed and scalability .
How do researchers investigate the biological activity of this compound derivatives, and what mechanistic insights are critical?
Advanced Research Focus
Biological evaluation starts with in vitro assays (e.g., antimicrobial susceptibility testing, enzyme inhibition) . For example, 4-(3-dimethylamino-1-methylpropylamino)-1,6-naphthyridine showed antimalarial activity via heme polymerization inhibition . Mechanistic studies require:
- Target Identification : Kinase or receptor-binding assays (e.g., phosphoinositide 3-kinase modulation ).
- Structure-Activity Relationships (SAR) : Modifying substituents (e.g., morpholino vs. piperidine) to assess potency .
- Metabolic Stability : Microsomal assays to evaluate hepatic clearance .
How can contradictions in solubility, stability, and bioactivity data be resolved for this compound analogs?
Advanced Research Focus
Data conflicts often stem from polymorphic forms or assay variability. Strategies include:
- Crystallography : Resolving polymorphs (e.g., conformational isomers in crystal structures ).
- Standardized Assays : Replicating studies under controlled conditions (pH, temperature).
- Computational Modeling : Predicting solubility (LogP, PSA) and stability (Hammett constants) .
- Cross-Validation : Comparing results across multiple techniques (e.g., HPLC purity vs. bioactivity ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
